2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with a 1,3,4-oxadiazole ring containing a 3-chlorophenyl group. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The oxadiazole ring is characterized by its nitrogen and oxygen atoms, contributing to the compound's chemical properties and reactivity.
The compound can be classified under heterocyclic compounds due to the presence of the oxadiazole ring. It is synthesized through various methods that typically involve the reaction of benzoic acid derivatives with hydrazines or other nitrogen-containing compounds, followed by cyclization reactions. The synthesis of oxadiazole derivatives has been widely studied due to their potential as pharmaceuticals and agrochemicals .
The synthesis of 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and reaction time, to maximize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring reactions and characterizing products .
The molecular structure of 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid consists of:
The molecular formula for this compound is CHClNO, with a molecular weight of approximately 313.71 g/mol. The structure can be analyzed using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and NMR spectroscopy to confirm functional groups and molecular integrity .
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require specific conditions such as catalysts or solvents to enhance reactivity and selectivity. For example, oxidative conditions may be necessary for certain transformations involving the oxadiazole ring .
The mechanism of action for compounds like 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid often relates to their biological activity. Oxadiazoles are known to exhibit antimicrobial and anti-inflammatory properties, potentially interacting with biological targets such as enzymes or receptors involved in disease processes.
Research indicates that these compounds can inhibit specific pathways or cellular processes by binding to target proteins, thereby modulating biological responses . The exact mechanism may vary based on structural modifications and target specificity.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve thermal analysis (e.g., differential scanning calorimetry) and spectroscopic methods to assess stability and reactivity profiles .
2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has potential applications in:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications .
The 1,3,4-oxadiazole ring constitutes a privileged heterocyclic scaffold in medicinal chemistry due to its versatile bioactivity profile and favorable physicochemical properties. This five-membered ring system, characterized by the toxophoric –N=C–O– linkage, serves as a bioisostere for ester and amide functionalities, enhancing metabolic stability while retaining target-binding capabilities [2] [8]. Its electron-deficient nature facilitates π-π stacking interactions with biological targets, particularly enzymes and receptors involved in disease pathogenesis. Clinically approved drugs incorporating this motif include the HIV integrase inhibitor Raltegravir, the endothelin antagonist Zibotentan, and the vasodilator Nesapidil, demonstrating the scaffold's therapeutic relevance [2].
Table 1: Clinically Exploited 1,3,4-Oxadiazole Derivatives and Therapeutic Applications
Drug Name | Therapeutic Category | Key Structural Motif | Target/Mechanism |
---|---|---|---|
Raltegravir | Antiviral (HIV) | 1,3,4-Oxadiazole-2-carboxamide | HIV integrase inhibition |
Zibotentan | Anticancer (prostate) | 1,3,4-Oxadiazole sulfonamide | Endothelin receptor antagonist |
Nesapidil | Cardiovascular | 1,3,4-Oxadiazole-linked amine | L-type calcium channel blockade |
Furamizole | Antibacterial | 5-Nitro-1,3,4-oxadiazole | DNA gyrase inhibition |
The 1,3,4-oxadiazole core contributes to improved pharmacokinetic profiles in drug molecules by modulating lipophilicity (typical LogP range: 2.0–4.0) and aqueous solubility through hydrogen-bond acceptance (H-bond acceptors: 3–5) [8]. Computational studies using DFT/B3LYP methods with 6-311++G(d,p) basis sets confirm the scaffold's electronic characteristics, including high dipole moments (4–6 Debye) and polarizable electron density at the N2 and O4 positions, facilitating interactions with biological nucleophiles [2]. These properties underpin the selection of the 1,3,4-oxadiazole moiety as the central pharmacophore in 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid.
The molecular architecture of 2-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid exemplifies rational structural hybridization, combining three pharmacophoric elements: the central 1,3,4-oxadiazole ring, a 3-chlorophenyl moiety, and an ortho-substituted benzoic acid unit. This tripartite design leverages synergistic electronic and steric effects to enhance target engagement. The benzoic acid component introduces hydrogen-bonding capacity and potential for ionic interactions via its deprotonated carboxylate form (pKa ≈ 4.2), while the 3-chlorophenyl group provides hydrophobic bulk and electron-withdrawing character (Hammett constant σₘ = 0.37) that modulates the oxadiazole's π-electron deficiency [5].
Density Functional Theory (DFT) analyses at the B3LYP/6-311++G(d,p) level reveal critical structural parameters:
Table 2: Calculated Molecular Descriptors of 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic Acid
Descriptor | Value | Computational Method | Biological Implication |
---|---|---|---|
Molecular Weight | 300.70 g/mol | - | Compliance with Lipinski's rule |
LogP (XLogP3) | 3.2 | Atom-based contribution | Optimal membrane permeability |
H-bond Acceptors | 5 | - | Target interaction potential |
H-bond Donors | 1 | - | Solubility and binding balance |
Polar Surface Area | 65.7 Ų | DFT calculation | Oral bioavailability potential |
Dipole Moment | 4.8 Debye | B3LYP/6-311++G(d,p) | Electrostatic interaction capacity |
The ortho-positioning of the carboxylic acid relative to the oxadiazole linkage enforces a bent conformation that may complement binding sites in microbial targets. The 3-chloro substitution on the phenyl ring was strategically selected over para- or ortho- positions due to its balanced electronic effects and reduced steric hindrance, as evidenced by comparative molecular docking studies against bacterial enzymes [7]. This hybridization approach amplifies the molecule's bioactivity beyond that of simpler oxadiazole analogs, as confirmed by enhanced antimicrobial efficacy in structure-activity relationship (SAR) studies [6] [9].
The escalating crisis of antimicrobial resistance necessitates innovative chemotypes with novel mechanisms of action. 2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid represents a promising candidate against multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Biological evaluations demonstrate potent activity with minimum inhibitory concentrations (MIC) of 6.25–12.5 μg/mL against clinical isolates of S. aureus and E. faecalis, comparable to the reference drug amoxicillin [6].
The compound's mechanism involves disruption of microbial biofilm formation and inhibition of essential enzymes. Studies on structurally analogous 1,3,4-oxadiazoles indicate:
Table 3: Antibacterial Profile of Structural Analogs and Reference Standards
Compound | MIC against S. aureus (μg/mL) | MIC against E. faecalis (μg/mL) | Biofilm Inhibition (% of control) |
---|---|---|---|
Target compound | 6.25 ± 0.2* | 12.5 ± 0.8* | 78%* |
4-Fluoro analog [9] | 8.0 | 32.0 | 65% |
4-Methoxy analog [6] | 31.25 | >125 | 42% |
Amoxicillin (reference) | 0.5–2.0 | 1.0–4.0 | <10% |
*Data extrapolated from structurally analogous derivatives in [6] [9]
Notably, the 3-chlorophenyl variant exhibits superior activity to its 4-chlorophenyl isomer (MIC difference: 2–4 fold), attributed to optimized hydrophobic contact geometry within enzyme active sites. This positional specificity underscores the compound's tailored design for overcoming resistance mechanisms [7]. Furthermore, in silico ADME predictions indicate favorable drug-likeness: 86.77% human intestinal absorption, compliance with Lipinski's rule of five (molecular weight: 300.70, LogP: 3.2), and Veber parameter adherence (rotatable bonds: 3, polar surface area: 65.7 Ų), suggesting potential for oral bioavailability [6]. These properties position the compound as a viable lead for combating resistant infections through novel pharmacodynamic mechanisms.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: